6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Overview of Pyrrolo[3,2-b]pyridine Scaffold in Heterocyclic Chemistry
Historical Context and Significance of Fused Nitrogen Heterocycles in Drug Discovery
Fused nitrogen heterocycles, which feature two or more rings where at least one ring contains a nitrogen atom, are a cornerstone of pharmaceutical research and development. Their significance is rooted in their widespread presence in nature and their remarkable versatility in synthetic chemistry. mdpi.com Statistically, over 85% of all biologically active compounds possess a heterocyclic structure, with nitrogen-containing heterocycles being the most common framework. mdpi.com Analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule therapeutics contain a nitrogen-based heterocycle. nih.gov
This prevalence is not coincidental. Nitrogen heterocycles are integral to the structure of many natural products, including alkaloids, vitamins, and hormones. mdpi.com Their chemical properties, such as stability and the ability of the nitrogen atoms to form crucial hydrogen bonds with biological targets like enzymes and nucleic acids, make them ideal pharmacophores. nih.gov This interaction capability is particularly significant in the development of anticancer agents, where the strength of binding to DNA can correlate with therapeutic effect. nih.gov The structural diversity achievable with these scaffolds allows for fine-tuning of pharmacological profiles, making them indispensable in modern drug discovery. mdpi.com
Structural Classification and Nomenclature of Pyrrolo[3,2-b]pyridines
Pyrrolopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring. mdpi.com Depending on the relative orientation and fusion points of the two rings, six distinct isomers can exist. The pyrrolo[3,2-b]pyridine isomer, also known by the common name 4-azaindole, belongs to this family. nih.govtcichemicals.com
The systematic IUPAC name, 1H-pyrrolo[3,2-b]pyridine , precisely describes its structure: a pyrrole ring is fused via its 2 and 3 positions to the 'b' face (the C2-C3 bond) of a pyridine ring. nih.gov The "1H" indicates that the nitrogen atom in the pyrrole ring bears a hydrogen atom. The numbering of the atoms in the fused ring system follows established rules for heterocyclic compounds, which is essential for unambiguously identifying the position of substituents.
| Property | Value | Source |
| IUPAC Name | 1H-pyrrolo[3,2-b]pyridine | nih.gov |
| Common Name | 4-Azaindole | tcichemicals.com |
| Molecular Formula | C₇H₆N₂ | nih.gov |
| CAS Number | 272-49-1 |
Importance of Specific Substitution Patterns on the Pyrrolo[3,2-b]pyridine Core
The biological activity of a core scaffold like pyrrolopyridine is profoundly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies on various pyrrolopyridine isomers consistently demonstrate that modifying the substitution pattern is a critical strategy for optimizing therapeutic potential. nih.gov
The introduction of different functional groups at various positions on the bicyclic core can alter key physicochemical properties such as solubility, lipophilicity, and electronic distribution. These changes, in turn, affect the molecule's pharmacokinetics and how it interacts with its biological target. For example, studies on related fused heterocycles have shown that:
Halogenation: The presence of halogens like bromine or chlorine can enhance binding affinity and modulate metabolic stability. juniperpublishers.com
Aryl Groups: Attaching aryl or heteroaryl rings can introduce new binding interactions, such as pi-stacking, and significantly impact potency. The substitution pattern on these appended rings is also crucial. nih.gov
While comprehensive SAR studies specifically for the 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine scaffold are not extensively detailed in singular reports, the principles derived from its isomers are directly applicable. The bromine at the C-6 position and the methyl group at the C-2 position provide specific steric and electronic properties that are foundational for its role as a synthetic intermediate.
Relevance of this compound in Contemporary Medicinal Chemistry
Role as a Versatile Scaffold for Bioactive Molecule Design
The compound this compound is a valuable building block in medicinal chemistry. Its utility stems from the strategic placement of its substituents, which serve as chemical handles for constructing more complex molecules. The bromine atom at position C-6 is particularly important, as it is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.
This reactivity allows for the straightforward introduction of a wide range of aryl, heteroaryl, and other carbon-based substituents at this position. For instance, in a study on the closely related 6-bromo-1H-pyrrolo[3,2-c]pyridine isomer, the bromo group was used to perform a Suzuki cross-coupling reaction to synthesize a series of 6-aryl derivatives that were evaluated as potent anticancer agents. nih.gov This synthetic strategy highlights how the bromo-substituted scaffold is a key intermediate for generating libraries of diverse compounds for biological screening. The methyl group at C-2, while less reactive, influences the molecule's electronic properties and provides a steric feature that can be important for target recognition.
Prevalence in Reported Biological Activities of Pyrrolopyridine Derivatives
The pyrrolopyridine core is a "privileged scaffold," appearing in numerous compounds with a wide spectrum of biological activities. The development of derivatives from intermediates like this compound is driven by the established therapeutic potential of this heterocyclic family. Derivatives across the six isomers have shown significant promise in various disease areas.
| Pyrrolopyridine Isomer | Reported Biological Activity / Target | Source(s) |
| Pyrrolo[2,3-b]pyridine | Anticancer, Antiproliferative, Antibacterial, Antiviral | juniperpublishers.comresearchgate.net |
| Pyrrolo[3,2-c]pyridine | Anticancer (Colchicine-binding site inhibitors) | nih.gov |
| Pyrrolo[3,4-c]pyridine | Analgesic, Sedative, Antidiabetic, Antiviral, Anticancer (PI3K inhibition) | mdpi.com |
| Pyrrolo[3,2-b]pyridine | Antibacterial (against resistant E. coli) | mdpi.com |
This broad range of activities, from anticancer and antimicrobial to neuroprotective, underscores the chemical and biological versatility of the pyrrolopyridine nucleus. mdpi.comnih.gov The ability to use a well-defined intermediate like this compound to access novel derivatives is therefore highly valuable in the quest for new and improved medicines.
Research Landscape and Gaps for this compound
A comprehensive review of the current scientific literature reveals that while the parent pyrrolopyridine core is a subject of intense investigation, dedicated research focusing specifically on this compound is conspicuously limited. The existing landscape is primarily defined by its inclusion in chemical supplier catalogs, indicating its role as a readily available starting material or intermediate.
The significant research gap lies in the absence of published studies detailing the specific synthesis, characterization, and reactivity of this particular compound. Furthermore, there is a lack of publicly available data on its biological activity profile. While the broader class of pyrrolopyridines is known to exhibit a range of biological effects, the specific contributions of the 6-bromo and 2-methyl substituents in this isomer remain largely unexplored in academic literature.
The current body of knowledge suggests that the academic community has focused more on the synthesis and biological evaluation of more complex derivatives, likely using compounds like this compound as a starting point. Therefore, a significant opportunity exists for future research to explore the fundamental chemistry and potential biological applications of this specific azaindole derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVFNJXOVQUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-51-7 | |
| Record name | 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Bromo 2 Methyl 1h Pyrrolo 3,2 B Pyridine and Its Analogs
Direct Synthesis Approaches for 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
Direct synthesis, involving the functionalization of the parent 2-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, presents significant regioselectivity challenges. The electronic nature of the fused ring system, combining an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring, dictates the position of electrophilic or nucleophilic attack.
Strategies for Introduction of Bromine at Position 6
The introduction of a bromine atom at the C6-position of the 2-methyl-1H-pyrrolo[3,2-b]pyridine core via direct electrophilic bromination is not a favored synthetic route. The pyrrole moiety of the pyrrolopyridine system is highly activated towards electrophilic substitution. Studies on the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer show that electrophilic reactions such as nitration, bromination, and iodination occur predominantly at the C3-position of the pyrrole ring. rsc.org This high reactivity at C3 suggests that direct bromination of 2-methyl-1H-pyrrolo[3,2-b]pyridine would likely yield the 3-bromo derivative rather than the desired 6-bromo isomer. Therefore, synthetic strategies typically rely on incorporating the bromine atom into the pyridine precursor before the formation of the fused ring system.
Regioselective Methylation at Position 2
Similar to bromination, the regioselective introduction of a methyl group at the C2-position of a pre-existing 6-bromo-1H-pyrrolo[3,2-b]pyridine ring is synthetically challenging and not a common strategy. The C2 position is part of the pyrrole ring, but direct alkylation methods often lack specificity and can lead to mixtures of N-alkylated and C-alkylated products. The most effective and widely used methods to achieve the 2-methyl substitution involve using starting materials that already contain the necessary carbon framework. For instance, classical indole (B1671886) syntheses like the Fischer, Batcho-Leimgruber, or Larock methods can utilize precursors that ensure the methyl group is correctly placed upon cyclization.
Formation of the Pyrrolo[3,2-b]pyridine Ring System
The construction of the core 1H-pyrrolo[3,2-b]pyridine ring system is the foundational step in the synthesis of the target compound and its analogs. This is almost exclusively achieved through precursor-based methods where the bicyclic system is formed via cyclization. These methods, which build the pyrrole ring onto a pre-functionalized pyridine core (or vice versa), provide superior control over the placement of substituents like the bromo and methyl groups. Renowned indole synthesis methodologies are often adapted for the creation of azaindoles, ensuring high yields and excellent regiochemical control.
Precursor-Based Synthesis of this compound
Precursor-based syntheses are the most viable and widely employed strategies for preparing specifically substituted azaindoles like this compound. These approaches involve the careful selection of a substituted pyridine or pyrrole precursor, followed by a key cyclization step to form the fused bicyclic ring.
Utilization of Substituted Pyridines and Pyrroles
The most logical and efficient syntheses of this compound begin with a pyridine ring that already bears the required bromine atom at the correct position. A common strategy involves using a substituted 3-aminopyridine (B143674) as a key intermediate. For the target molecule, a hypothetical but synthetically sound precursor would be a derivative of 5-bromo-2,3-diaminopyridine or a related compound like (5-bromopyridin-3-yl)hydrazine. By starting with the bromine atom already in place on the pyridine ring, the challenge of regioselective bromination is circumvented. The subsequent reaction steps then focus on constructing the 2-methyl-substituted pyrrole ring onto this pyridine scaffold.
Cyclization Reactions for Fused Ring Formation
Several classical indole syntheses can be adapted to produce the pyrrolo[3,2-b]pyridine ring system by using the corresponding pyridine-based precursors. These methods offer robust and versatile pathways to the target molecule. nih.gov
Fischer Indole Synthesis: This is one of the most effective methods for preparing indoles and their heteroaromatic analogs. byjus.comrsc.org To synthesize this compound, the Fischer synthesis would involve the reaction of a (5-bromopyridin-3-yl)hydrazine derivative with acetone (B3395972) under acidic conditions. wikipedia.org The acetone serves as the precursor for the 2-methyl and 3-H portion of the pyrrole ring. The reaction proceeds through a pyridylhydrazone intermediate, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the final aromatic product. byjus.comwikipedia.org
| Reaction | Key Precursors | Typical Conditions | Advantages |
| Fischer Indole Synthesis | (5-bromopyridin-3-yl)hydrazine, Acetone | Brønsted or Lewis acid catalyst (e.g., HCl, ZnCl₂, PPA), elevated temperature | High convergence, readily available starting materials |
Batcho-Leimgruber Indole Synthesis: This two-step method is another powerful tool for constructing the indole nucleus and can be adapted for azaindoles. wikipedia.orgresearchgate.net The synthesis would begin with a substituted 2-methyl-3-nitropyridine, specifically 5-bromo-2-methyl-3-nitropyridine. This precursor reacts with N,N-dimethylformamide dimethyl acetal (B89532) to form an intermediate enamine. clockss.org Subsequent reductive cyclization of the nitro group, often using catalysts like Palladium on carbon (Pd/C) with hydrogen, Raney Nickel, or reagents like stannous chloride, leads to the formation of the pyrrole ring and yields the desired this compound. wikipedia.org
| Reaction | Key Precursors | Typical Conditions | Advantages |
| Batcho-Leimgruber Synthesis | 5-bromo-2-methyl-3-nitropyridine, DMF-DMA | 1. Pyrrolidine, DMF-DMA; 2. Reductive cyclization (e.g., H₂, Pd/C; Ra-Ni, Hydrazine) | High yields, mild conditions, avoids harsh acids |
Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction provides a convergent route to substituted indoles. wikipedia.orgsynarchive.com For the target molecule, this reaction would utilize a 3-amino-2,5-dibromopyridine precursor. The palladium catalyst facilitates an oxidative addition into the C2-bromo bond, followed by coordination and insertion of an alkyne, such as propyne, which provides the carbons for the 2-methylpyrrole ring. Subsequent intramolecular cyclization via nucleophilic attack of the amino group and reductive elimination forms the fused ring system and regenerates the catalyst. ub.edunih.gov This method is highly versatile, although it requires careful optimization of ligands and reaction conditions. nih.govrsc.org
| Reaction | Key Precursors | Typical Conditions | Advantages |
| Larock Indole Synthesis | 3-Amino-2,5-dibromopyridine, Propyne | Pd(0) or Pd(II) catalyst, base (e.g., K₂CO₃), ligand (e.g., PPh₃) | High functional group tolerance, convergent |
Bromination of Pyrrolo[3,2-b]pyridine Intermediates
The synthesis of this compound often involves strategic bromination of a suitable precursor. Direct bromination of the parent 1H-pyrrolo[3,2-b]pyridine or its 2-methyl analog presents regioselectivity challenges, as electrophilic substitution on the 7-azaindole (B17877) scaffold typically favors the C3 position on the electron-rich pyrrole ring. rsc.org Therefore, more controlled methods are employed to ensure the desired C6-brominated isomer.
A common and effective strategy involves the use of a pre-brominated pyridine starting material. The synthesis can commence from a commercially available brominated pyridine derivative, which is then used to construct the fused pyrrole ring. For instance, a synthetic route may start with a 2-amino-5-bromopyridine (B118841) derivative. This intermediate can then undergo reactions to build the pyrrole moiety, ensuring the bromine atom is correctly positioned at what will become the 6-position of the final pyrrolo[3,2-b]pyridine core.
Reagents such as N-Bromosuccinimide (NBS) are standard brominating agents for heterocyclic compounds. juniperpublishers.com However, achieving selectivity for the 6-position in a pre-formed pyrrolo[3,2-b]pyridine system requires careful control of reaction conditions, including solvent, temperature, and the potential use of protecting groups to block more reactive sites like the N1 and C3 positions. In some cases, harsher brominating agents or different catalytic systems might be explored to overcome the inherent reactivity of the pyrrole ring. nih.gov
Table 1: Common Brominating Reagents and Conditions
| Reagent | Typical Conditions | Comments |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or DMF, room temperature or gentle heating | Mild and selective, but may favor C3 bromination without directing groups. |
| Bromine (Br₂) | Acetic acid or other polar solvents | Highly reactive, often leads to multiple brominations and lower selectivity. |
| Tetrabutylammonium tribromide (TBATB) | Dichloromethane or THF, mild conditions | Offers a controlled release of bromine, potentially improving regioselectivity. nih.gov |
Methylation Strategies for Pyrrolo[3,2-b]pyridine Intermediates
The introduction of the 2-methyl group onto the pyrrolo[3,2-b]pyridine scaffold can be achieved either before or after the formation of the bicyclic system. A prevalent method is a variation of the Fischer indole synthesis. This approach would involve the condensation of a 5-bromo-2-hydrazinopyridine (B1279471) intermediate with a methyl ketone, such as acetone or its equivalent, under acidic conditions. The subsequent cyclization and aromatization directly yield the 2-methyl-substituted pyrrole ring fused to the bromopyridine core.
Alternatively, if starting with 6-bromo-1H-pyrrolo[3,2-b]pyridine, direct methylation at the C2 position is challenging due to the higher nucleophilicity of the N1 and C3 positions. Therefore, a more viable route involves a multi-step sequence. This could include a Vilsmeier-Haack formylation or a Friedel-Crafts acylation at the C2 position, followed by reduction of the resulting aldehyde or ketone to a methyl group. For example, treatment with a suitable acylating agent could introduce a C2-acetyl group, which can then be reduced using methods like the Wolff-Kishner or Clemmensen reduction.
Table 2: Selected Methylation Approaches
| Method | Precursor | Key Reagents | Description |
|---|---|---|---|
| Fischer Indole Synthesis | 5-Bromo-2-hydrazinopyridine | Acetone, Acid catalyst (e.g., H₂SO₄, PPA) | Condensation and cyclization to directly form the 2-methylpyrrole ring. |
| Acylation-Reduction Sequence | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | 1. Acylating agent (e.g., Ac₂O, AlCl₃) 2. Reducing agent (e.g., N₂H₄/KOH) | Introduction of a C2-acetyl group followed by its reduction to a methyl group. |
Advanced Synthetic Transformations of this compound and its Derivatives
The bromine atom at the 6-position of this compound serves as a versatile handle for a variety of advanced synthetic transformations, enabling the construction of diverse molecular architectures.
Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) at the Brominated Position
The C6-bromo substituent is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups by coupling the bromo-scaffold with an appropriate boronic acid or boronic ester. nih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like sodium carbonate or potassium phosphate. nih.govnih.gov The versatility of commercially available boronic acids allows for the synthesis of a vast library of 6-substituted analogs. researchgate.net
Heck Reaction : The Heck reaction facilitates the coupling of the bromo-derivative with alkenes to form substituted olefins. wikipedia.orgorganic-chemistry.org This transformation is valuable for introducing alkenyl side chains, which can be further functionalized. Standard conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. rsc.orgnih.gov
Sonogashira Coupling : For the introduction of alkyne moieties, the Sonogashira coupling is the method of choice. nih.gov This reaction couples the bromo-scaffold with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I) iodide in the presence of a base like triethylamine. soton.ac.ukscirp.orgnih.gov The resulting alkynes are valuable intermediates for further transformations. researchgate.net
Table 3: Overview of Cross-Coupling Reactions at the C6-Position
| Reaction | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl, 6-Heteroaryl, or 6-Alkenyl derivatives |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 6-Alkenyl derivatives |
| Sonogashira | Terminal Alkyne (H-C≡C-R) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl derivatives |
Nucleophilic Substitution Reactions of the Bromine Atom
While direct nucleophilic aromatic substitution (SNAr) on an unactivated bromopyridine ring is generally difficult, the bromine atom at the C6 position can be replaced by various nucleophiles under specific, often metal-catalyzed, conditions.
A prominent example is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction allows for the introduction of a wide range of primary and secondary amines, anilines, and other nitrogen-containing groups at the 6-position. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide. This method is a cornerstone for synthesizing libraries of amine-substituted derivatives for biological screening. mdpi.com
Other metal-catalyzed reactions can facilitate the introduction of oxygen or sulfur nucleophiles, leading to the formation of ethers and thioethers, respectively.
Functional Group Interconversions on the Pyrrole and Pyridine Rings
Beyond modifications at the C6-position, the this compound scaffold allows for further functional group interconversions on both the pyrrole and pyridine rings.
N-Functionalization of the Pyrrole Ring : The pyrrole nitrogen (N1) is nucleophilic and can be readily alkylated, acylated, or sulfonylated under basic conditions. Common reagents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acyl chlorides in the presence of a base like sodium hydride. This modification is often used to modulate the electronic properties and steric profile of the molecule or to introduce a point of attachment for further derivatization.
Modification of the 2-Methyl Group : The methyl group at the C2 position can also be a site for functionalization. For instance, it can undergo free-radical bromination using NBS and a radical initiator to form a 2-(bromomethyl) derivative. This bromomethyl group is a versatile intermediate that can be converted into a variety of other functional groups, such as alcohols, ethers, amines, and nitriles, through nucleophilic substitution reactions.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The synthetic methodologies described above are instrumental in the systematic derivatization of the this compound core for structure-activity relationship (SAR) studies. nih.govnih.gov The pyrrolopyridine scaffold is a common feature in biologically active compounds, including kinase inhibitors. nih.govrsc.orgntnu.no
SAR exploration typically involves a multipronged approach:
Variation at the C6-Position : Utilizing the cross-coupling reactions (Suzuki, Sonogashira, etc.) and nucleophilic substitutions (Buchwald-Hartwig), a wide array of substituents with varying electronic and steric properties can be installed at this position to probe interactions with biological targets.
Exploration of the C2-Methyl Group : Extending or replacing the 2-methyl group can explore additional binding pockets within a target protein. Functionalization of the methyl group allows for the introduction of linkers or other pharmacophoric features.
By systematically applying these derivatization strategies, chemists can fine-tune the pharmacological profile of the lead compound to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Chemo- and Regioselectivity Considerations in Synthesis
The construction of the pyrrolo[3,2-b]pyridine core requires careful control of chemo- and regioselectivity. The electron-deficient nature of the pyridine ring significantly influences the reactivity of precursors compared to analogous aniline (B41778) derivatives used in classical indole syntheses, often leading to poor yields or undesired isomers. acs.orgnih.gov Consequently, modern synthetic strategies often rely on transition-metal-catalyzed cross-coupling reactions to build the pyrrole ring onto a pre-functionalized pyridine scaffold. nih.gov
Key to achieving the desired this compound structure is the regioselective formation of the pyrrole ring fused at the 2- and 3-positions of the pyridine ring. This is typically accomplished by starting with appropriately substituted pyridines, such as 2,3-dihalopyridines or 3-amino-2-halopyridines. The choice of catalyst, ligands, and reaction conditions is paramount in directing the reaction to the desired product while minimizing side reactions.
For instance, in syntheses involving di-substituted pyridines, the relative reactivity of the functional groups dictates the outcome. Palladium-catalyzed reactions, such as the Sonogashira or Suzuki couplings, can be employed to introduce the carbon framework of the pyrrole ring. The sequence of these coupling reactions is critical; for example, when using a dibromopyridine, the first coupling reaction's site selectivity can be controlled by the choice of catalyst and reaction conditions, which then directs the subsequent cyclization step. organic-chemistry.org The inherent reactivity differences between positions on the pyridine ring can be exploited; for example, oxidative addition of palladium often occurs preferentially at more electron-deficient or sterically accessible positions. nih.gov
The table below illustrates how reaction parameters can influence the outcome in the synthesis of substituted azaindoles, highlighting the importance of condition screening for achieving high regioselectivity.
| Starting Material | Reaction Type | Catalyst/Reagents | Key Condition | Observed Outcome/Selectivity |
|---|---|---|---|---|
| 3,4-Dibromopyridine | Sequential Sonogashira/C-N Coupling | Pd(PPh₃)₂Cl₂, CuI, then Pd₂(dba)₃, Xantphos | Sequential addition of reagents | Regioselective formation of 6-azaindole (B1212597) by initial coupling at C-4. organic-chemistry.org |
| 3,4-Dibromopyridine | Sequential C-N Coupling/Sonogashira | Pd₂(dba)₃, BINAP, then Pd(PPh₃)₂Cl₂, CuI | Reverse sequence of couplings | Regioselective formation of 5-azaindole (B1197152) by initial amination at C-3. organic-chemistry.org |
| 3-Amino-2-chloropyridine derivative | Larock Indole Synthesis | Pd(OAc)₂ | Internal alkyne choice | Direct formation of 2,3-disubstituted 6-azaindole core. nih.gov |
| Polyfunctional Pyrrole | Wittig Reaction | Triphenylphosphorane (1 equiv) | Stoichiometry | Chemoselective reaction at the 2-formyl group over the 4-formyl group. researchgate.net |
This table provides illustrative examples from the broader class of azaindole syntheses to demonstrate principles of chemo- and regioselectivity.
Green Chemistry Principles in Pyrrolo[3,2-b]pyridine Synthesis
The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is an area of growing importance. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient. researchgate.net
Key green chemistry approaches applicable to pyrrolo[3,2-b]pyridine synthesis include:
Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents. A significant advancement is the use of water as a reaction medium. For example, silver-catalyzed intramolecular cyclizations of acetylenic amines to form azaindoles have been successfully performed in water, which can enhance reactivity and selectivity through hydrogen bonding effects. organic-chemistry.org
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net It allows for rapid heating, often leading to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. This has been applied effectively in cross-coupling reactions used to build the azaindole scaffold. researchgate.net
Catalysis: The use of transition-metal catalysts, while not always "green" due to metal toxicity, aligns with green principles by enabling reactions with high atom economy and allowing for lower reaction temperatures. mdpi.com The development of highly efficient catalysts (e.g., palladium pincer complexes) that can be used at very low loadings minimizes metal waste. Furthermore, research into replacing precious metal catalysts with more abundant and less toxic metals like copper or iron is an active area of investigation. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting reagents into the final product is a core principle. Multicomponent reactions and cascade reactions, where multiple bonds are formed in a single operation, are excellent examples of atom-economical processes that can be applied to construct the complex pyrrolopyridine core. researchgate.net
The following table summarizes the application of green chemistry principles to the synthesis of related azaindole structures.
| Green Chemistry Principle | Application in Azaindole Synthesis | Benefit | Reference Example |
|---|---|---|---|
| Energy Efficiency | Microwave-assisted Suzuki-Miyaura cross-coupling | Reduced reaction times (e.g., from hours to minutes) and energy consumption. | Synthesis of 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridines. researchgate.net |
| Use of Safer Solvents | Silver-catalyzed intramolecular cyclization in water | Avoids volatile and toxic organic solvents; can improve reactivity. | Synthesis of 7-azaindoles from acetylenic free amines. organic-chemistry.org |
| Catalysis | Pd-catalyzed cascade amination/Heck coupling | Enables complex transformations under milder conditions, improving efficiency. | Synthesis of azaindole derivatives from amino-o-bromopyridines. mdpi.com |
| Atom Economy | One-pot N-arylation and Sonogashira coupling/cyclization | Reduces the number of synthetic steps and purification stages, minimizing waste. | Synthesis of 1,2-disubstituted azaindoles from amino-halopyridines. nih.gov |
Scale-Up Considerations for Industrial Production
The transition of a synthetic route for this compound from a laboratory benchtop to industrial production involves overcoming numerous challenges. pharmaceuticalprocessingworld.com A process that is feasible on a gram scale may be impractical or unsafe on a kilogram or multi-ton scale. acs.orgrsc.org
Key considerations for scale-up include:
Process Safety and Robustness: Reactions involving highly reactive or hazardous reagents, such as organolithium compounds (e.g., n-BuLi) or those requiring cryogenic temperatures (-60 °C or lower), are often avoided in large-scale production due to safety concerns and the high cost of specialized equipment. acs.org The ideal industrial process is robust, meaning it is insensitive to small variations in reaction parameters and consistently delivers the product in high yield and purity. worldpharmatoday.com
Cost and Availability of Raw Materials: The cost of starting materials is a major driver of the final product's cost. worldpharmatoday.com For industrial production, the synthetic route must start from readily available and inexpensive commodity chemicals. Complex, multi-step syntheses of starting materials are generally not economically viable.
Purification Methods: Purification by column chromatography is common in a laboratory setting but is often prohibitively expensive and generates large amounts of solvent waste on an industrial scale. Therefore, processes that yield a product pure enough to be isolated by crystallization or distillation are highly preferred.
Regulatory Compliance: The production of pharmaceutical intermediates must adhere to strict regulatory guidelines, such as Current Good Manufacturing Practices (cGMP). pharmaceuticalprocessingworld.com This requires extensive documentation, process validation, and quality control at every step of the manufacturing process. ascendiacdmo.com
Technology Transfer: Successfully transferring the process from a research and development lab to a manufacturing plant is a critical step. worldpharmatoday.com This requires clear communication, detailed standard operating procedures (SOPs), and often pilot-scale runs to identify and resolve any unforeseen issues before committing to full-scale production.
The table below contrasts typical laboratory-scale practices with the requirements for industrial-scale production.
| Parameter | Laboratory Scale Approach | Industrial Scale Requirement |
|---|---|---|
| Reagents | Use of pyrophoric (e.g., n-BuLi) or highly toxic reagents may be acceptable. | Avoidance of hazardous reagents; focus on process safety. acs.org |
| Temperature | Cryogenic temperatures (e.g., -78 °C) are readily achievable. | Processes that run at or near ambient temperature are preferred to reduce energy and equipment costs. |
| Purification | Flash column chromatography is a standard technique. | Isolation via crystallization or distillation is highly desirable. rsc.org |
| Solvent Usage | Solvent volume is often high relative to product mass. | Concentrated reaction mixtures and solvent recycling are necessary to minimize cost and waste. |
| Process Control | Manual addition of reagents and monitoring. | Automated process control for temperature, additions, and pressure to ensure consistency and safety. ascendiacdmo.com |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.
Proton (¹H) NMR spectroscopy would be utilized to identify and characterize the different types of protons present in the 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine molecule. The spectrum would be expected to show distinct signals corresponding to the aromatic protons on the pyrrolopyridine ring system, the methyl protons, and the N-H proton of the pyrrole (B145914) ring. The chemical shift (δ) of each signal, its integration (the area under the peak), and its multiplicity (splitting pattern) would provide crucial information. For instance, the protons on the pyridine (B92270) and pyrrole rings would appear in the aromatic region, and their coupling patterns would help to confirm their relative positions. The methyl group would likely appear as a singlet in the upfield region of the spectrum. The N-H proton would typically present as a broad singlet, and its chemical shift could be solvent-dependent.
Expected ¹H NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not available.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Higher ppm (aromatic region) | Doublet | 1H | Aromatic CH |
| Higher ppm (aromatic region) | Doublet | 1H | Aromatic CH |
| Lower ppm (aromatic region) | Singlet | 1H | Aromatic CH |
| Variable (often broad) | Singlet | 1H | N-H |
| Lower ppm (aliphatic region) | Singlet | 3H | -CH₃ |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). For instance, the carbon atom attached to the bromine would be expected to have a specific chemical shift due to the electronegativity of the bromine atom. The carbon atoms of the pyridine and pyrrole rings would appear in the downfield region, while the methyl carbon would be found in the upfield region.
Expected ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not available.)
| Chemical Shift (ppm) | Assignment |
| Downfield region | C=N (Pyridine) |
| Downfield region | C-Br (Pyridine) |
| Downfield region | Aromatic C-H (Pyridine) |
| Downfield region | Quaternary C (Ring Junction) |
| Downfield region | Quaternary C (Ring Junction) |
| Downfield region | Aromatic C-H (Pyrrole) |
| Downfield region | Quaternary C (Pyrrole, attached to methyl) |
| Upfield region | -CH₃ |
To establish the precise connectivity of atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons in the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the placement of the bromine and methyl substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be useful in confirming the stereochemistry, although for a planar aromatic system like this, its primary use would be to confirm assignments made from other experiments.
For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy would be a powerful tool for characterization. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum would provide direct information about the electronic environment of the fluorine atoms.
Similarly, for derivatives incorporating boron, ¹¹B NMR spectroscopy would be essential. The chemical shift and signal width in the ¹¹B NMR spectrum would offer insights into the coordination environment and bonding of the boron atom within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which would in turn confirm its molecular formula (C₈H₇BrN₂). The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide additional structural information. The way the molecule breaks apart upon ionization can give clues about the strength of different bonds and the stability of the resulting fragments, further corroborating the proposed structure.
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 210.9865 |
| [M+Na]⁺ | 232.9685 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The N-H bond of the pyrrole ring, the C-H bonds of the methyl group and the aromatic system, the C=C and C=N bonds within the fused rings, and the C-Br bond all have expected vibrational frequencies.
| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |
| Pyrrole N-H | N-H stretch | 3200 - 3500 (broad) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Methyl C-H | C-H stretch | 2850 - 3000 |
| Aromatic Rings | C=C / C=N stretch | 1450 - 1650 |
| Methyl C-H | C-H bend | 1375 - 1450 |
| Halogenated Aromatic | C-Br stretch | 500 - 600 |
This table represents generalized, expected absorption ranges for the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The fused aromatic system of this compound constitutes a significant chromophore. Due to its extensive π-conjugation, the molecule is expected to absorb UV radiation, promoting electrons from π bonding orbitals to π* antibonding orbitals. The resulting UV-Vis spectrum would display characteristic absorption maxima (λmax). The position and intensity of these maxima are sensitive to the structure of the conjugated system and the nature of the substituents. The bromo and methyl groups, as auxochromes, would be expected to modulate the absorption profile of the parent pyrrolopyridine scaffold.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a compound in the solid state. If a single crystal of sufficient quality can be grown, this technique can elucidate the exact spatial arrangement of every atom in the this compound molecule. The resulting crystallographic data would provide precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the planarity of the fused ring system and the conformation of the methyl group. Analysis of the crystal packing would also provide valuable information on intermolecular interactions, such as potential hydrogen bonding involving the pyrrole N-H group, which governs the material's solid-state properties.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₈H₇BrN₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), bromine (Br), and nitrogen (N).
The theoretical percentages are derived from the molecular weight of the compound (211.06 g/mol ). These calculated values serve as a benchmark against which experimentally determined values are compared. The experimental analysis is typically performed using a CHN analyzer, which involves the combustion of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are quantitatively measured to determine the percentages of carbon, hydrogen, and nitrogen. The bromine content is usually determined by other methods, such as titration or ion chromatography, after combustion and absorption in a suitable solution. A close correlation between the theoretical and found values provides strong evidence for the compound's empirical formula and purity.
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (Found) (%) |
|---|---|---|
| Carbon (C) | 45.52 | Data not available in cited sources |
| Hydrogen (H) | 3.34 | Data not available in cited sources |
| Nitrogen (N) | 13.27 | Data not available in cited sources |
Note: Specific experimental "found" values for this compound are not available in the public literature. The table is presented to illustrate the format of data presentation in elemental analysis.
Chromatographic Methods for Purification and Purity Assessment
Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, reverse-phase HPLC (RP-HPLC) is a commonly utilized method for purity assessment. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is determined by integrating the peak area of the analyte in the chromatogram. A single, sharp peak is indicative of a high-purity sample. The retention time (RT), the time it takes for the analyte to pass through the column, is a characteristic property of the compound under specific chromatographic conditions.
Table 2: Illustrative HPLC Parameters for Analysis of Pyrrolo[3,2-b]pyridine Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (RT) | Specific value for the target compound not available |
Note: This table represents typical conditions for analyzing related heterocyclic compounds. The exact parameters for this compound would be determined experimentally.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and sensitive technique used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. It involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel (stationary phase). The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (mobile phase).
As the mobile phase ascends the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying compounds. A single spot on the TLC plate under various solvent systems suggests a high degree of purity.
Table 3: Representative TLC Conditions for Pyrrole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 30:70 v/v) |
| Visualization | UV light (254 nm) or staining with potassium permanganate |
| Rf Value | Specific value for the target compound not available |
Note: The mobile phase composition is optimized to achieve good separation (typically an Rf value between 0.3 and 0.7) and is specific to the compound being analyzed.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. Through DFT calculations, researchers can determine the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic signatures. For 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, these calculations provide a fundamental understanding of its chemical nature.
The reactivity of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be more easily polarized.
For derivatives of the closely related 6-azaindole (B1212597) (pyrrolo[3,2-b]pyridine) core, DFT studies at levels such as B3LYP/6–31 + G(d, p) are employed to calculate these orbital energies. nih.gov While specific energy values for this compound are not available in the cited literature, the analysis of analogous compounds indicates that substitutions on the pyrrolopyridine ring significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule.
Table 1: Illustrative Frontier Orbital Data for a Generic Pyrrolopyridine Derivative
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the electron-rich and electron-poor regions, which are key to understanding intermolecular interactions and chemical reactivity. In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with a high electron density, such as those around electronegative atoms (e.g., nitrogen, oxygen), and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms, which are prone to nucleophilic attack.
For this compound, an MEP map would likely show negative potential near the nitrogen atom of the pyridine (B92270) ring, indicating a site for potential hydrogen bonding or coordination. The bromine atom would also influence the electrostatic potential distribution due to its electronegativity and size.
DFT calculations can also be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. Theoretical calculations of 1H and 13C NMR spectra can aid in the structural elucidation of newly synthesized compounds by comparing the predicted chemical shifts with experimental data. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions and corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the absorption of light.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
The pyrrolo[3,2-b]pyridine scaffold, also known as 6-azaindole, is a privileged structure in medicinal chemistry and has been incorporated into inhibitors of various protein kinases and other biological targets. Molecular docking studies on derivatives of this scaffold aim to elucidate their binding mode within the active site of a target protein. For instance, a patent indicates that this compound has been used in the preparation of BRD4 inhibitors. scribd.com Docking studies for such a compound would involve placing it into the BRD4 active site to predict its binding orientation and affinity.
The analysis would focus on how the ligand fits within the binding pocket, identifying key interactions that stabilize the complex. The planarity of the pyrrolopyridine ring often allows for favorable stacking interactions with aromatic residues in the protein's active site.
The stability of a ligand-receptor complex is governed by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding: The pyrrolo[3,2-b]pyridine core contains hydrogen bond donors (the N-H of the pyrrole (B145914) ring) and acceptors (the nitrogen of the pyridine ring). Docking studies would identify specific amino acid residues in the target's active site that can form hydrogen bonds with these groups, which are often crucial for binding affinity and selectivity.
Hydrophobic Interactions: The methyl group and the aromatic rings of the core contribute to the molecule's hydrophobic character. These parts of the molecule can form favorable van der Waals and hydrophobic interactions with nonpolar residues (e.g., leucine, valine, phenylalanine) in the binding pocket, further anchoring the ligand. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Through detailed analysis of these interactions, molecular docking can rationalize the structure-activity relationships (SAR) observed in a series of compounds and guide the design of more potent and selective inhibitors.
Prediction of Binding Affinity and Potency
The prediction of binding affinity and potency is a cornerstone of computational drug design, offering a quantitative measure of the interaction between a ligand and its target protein. For this compound, various computational techniques are employed to estimate these crucial parameters. Molecular docking simulations are a primary tool, predicting the preferred orientation of the compound within the binding site of a receptor and estimating the binding energy.
Advanced methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine binding free energy calculations from molecular dynamics simulation trajectories. These methods provide a more accurate estimation by considering solvent effects and conformational changes.
Table 1: Predicted Binding Affinities of this compound with Various Kinase Targets
| Target Kinase | Docking Score (kcal/mol) | Predicted pIC50 (MM/GBSA) |
|---|---|---|
| VEGFR2 | -9.8 | 8.5 |
| JAK1 | -8.5 | 7.9 |
| p38 MAPK | -7.9 | 7.2 |
Note: The data in this table is illustrative and based on typical results from computational studies of similar kinase inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net
Two-dimensional QSAR (2D-QSAR) models utilize descriptors calculated from the 2D representation of molecules, such as topological indices and physicochemical properties, to predict activity. For a series of analogs of this compound, a 2D-QSAR model might reveal the importance of molecular weight, lipophilicity (logP), and polar surface area in determining their inhibitory potency against a specific target.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. These methods generate contour maps that highlight regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. For the this compound scaffold, a CoMFA study might indicate that bulky substituents are favored at the C5 position, while electron-withdrawing groups are preferred on the pyridine ring to enhance activity.
Table 2: Key Descriptors in a Hypothetical 2D-QSAR Model for Pyrrolopyridine Analogs
| Descriptor | Coefficient | Importance |
|---|---|---|
| LogP | 0.45 | High |
| Molecular Weight | -0.21 | Moderate |
| Polar Surface Area | 0.33 | High |
Note: This table represents a hypothetical 2D-QSAR model to illustrate the concept.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a pharmacophore model could be generated based on a set of active compounds. This model might consist of a hydrogen bond donor (the pyrrole N-H), a hydrogen bond acceptor (the pyridine nitrogen), an aromatic ring, and a hydrophobic feature (the methyl group). Such a model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the desired activity profile.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complexes over time, offering insights that are not available from static models. nih.gov
MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule in a solvent environment, researchers can identify low-energy conformations and understand the flexibility of different parts of the molecule. This information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. The simulations might reveal that while the core pyrrolopyridine ring system is rigid, substituents at various positions can exhibit considerable flexibility.
When this compound is docked into a protein's active site, MD simulations can assess the stability of the predicted binding pose. mdpi.com By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, researchers can determine if the ligand remains stably bound. Furthermore, analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. mdpi.com For instance, an MD simulation might show that the pyrrole N-H of the compound forms a persistent hydrogen bond with a key residue in the kinase hinge region, a common interaction for kinase inhibitors.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Binding Free Energy Calculations (e.g., MM-PBSA)
Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) is a widely employed method for estimating the binding free energy of a ligand to its biological target. This approach combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. The method calculates the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy (ΔG_bind) is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.
ΔG_bind = G_complex - (G_protein + G_ligand)
Each free energy term is composed of the molecular mechanics energy in the gas phase (E_MM), the solvation free energy (G_solv), and an entropic term (TΔS). The solvation free energy is further divided into polar (G_PB) and nonpolar (G_SA) contributions.
A hypothetical breakdown of the binding free energy components for a pyrrolo[3,2-b]pyridine analog binding to a kinase active site, based on typical findings in the literature, is presented in Table 1.
Table 1: Hypothetical MM-PBSA Binding Free Energy Components for a Pyrrolo[3,2-b]pyridine Analog (Note: This data is illustrative and based on general findings for kinase inhibitors, not specific to this compound)
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -20.8 |
| Polar Solvation Energy (ΔG_PB) | +25.2 |
| Nonpolar Solvation Energy (ΔG_SA) | -4.7 |
| Total Binding Free Energy (ΔG_bind) | -45.8 |
This hypothetical data illustrates that for many kinase inhibitors, the favorable van der Waals and electrostatic interactions in the binding pocket must overcome the desolvation penalty (positive polar solvation energy). The nonpolar solvation energy, driven by the hydrophobic effect, also contributes favorably to binding. Such detailed energy decomposition allows researchers to pinpoint which interactions are most critical for affinity and can guide the rational design of more potent analogs.
Cheminformatics and Virtual Screening for Novel Analog Design
Cheminformatics and virtual screening are powerful computational tools used to explore vast chemical space and identify novel compounds with desired biological activity. These approaches are particularly valuable in the early stages of drug discovery for hit identification and lead optimization. For a scaffold such as this compound, these methods can be employed to design novel analogs with improved potency, selectivity, or pharmacokinetic properties.
Virtual screening can be broadly categorized into ligand-based and structure-based methods. Ligand-based virtual screening (LBVS) utilizes the knowledge of known active compounds to identify new ones, employing techniques like similarity searching and pharmacophore modeling. Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the biological target to dock and score large libraries of compounds, predicting their binding mode and affinity.
In the context of pyrrolo[3,2-b]pyridine derivatives, both approaches have been applied. For example, in the discovery of novel inhibitors for various kinases, a known pyrrolo[3,2-b]pyridine inhibitor can be used to build a pharmacophore model. This model, representing the key chemical features required for activity, can then be used to screen large compound databases for molecules that match the pharmacophore.
A study on the development of fibroblast growth factor receptor (FGFR) inhibitors provides an example of scaffold hopping, a cheminformatics technique, where the 1H-pyrrolo[3,2-b]pyridine ring was modified. nih.gov This change to a 5H-pyrrolo[2,3-b]pyrazine scaffold resulted in a dramatic increase in binding activity. nih.gov This highlights how computational approaches can guide the exploration of alternative core structures to improve biological activity.
Table 2 presents a hypothetical virtual screening cascade for the design of novel analogs of this compound, illustrating the typical workflow and outcomes.
Table 2: Hypothetical Virtual Screening Cascade for Novel Analogs (Note: This represents a typical workflow and the numbers are for illustrative purposes.)
| Screening Stage | Method | Number of Compounds | Key Selection Criteria | Outcome |
| Initial Library | - | 1,000,000 | - | Commercially available compounds |
| Filtering | Lipinski's Rule of Five | 850,000 | Drug-likeness properties | Removal of non-drug-like molecules |
| Ligand-Based Screening | Pharmacophore Model | 50,000 | Match to key interaction features | Focused library of potential binders |
| Structure-Based Screening | Molecular Docking | 1,000 | Docking score, binding pose | Prioritized list of virtual hits |
| Post-Processing | Visual Inspection & Clustering | 100 | Favorable interactions, chemical diversity | Selection of candidates for synthesis |
This systematic approach allows for the efficient identification of a manageable number of promising candidates from a vast initial library, significantly reducing the time and cost associated with experimental screening. The insights gained from both binding free energy calculations and cheminformatics approaches are synergistic, providing a comprehensive computational framework to guide the design and optimization of novel therapeutics based on the this compound scaffold.
Biological Activities and Pharmacological Investigations
Anticancer Potential and Mechanisms of Action
There is no information in the provided search results detailing the anticancer potential or specific mechanisms of action for 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
No studies were found that evaluate this compound as an inhibitor of the Fibroblast Growth Factor Receptor family. Research on related isomers, such as certain 1H-pyrrolo[2,3-b]pyridine derivatives, has shown potent inhibition of FGFRs, but this activity cannot be attributed to the specific compound .
Inhibition of FGFR1, FGFR2, FGFR3, and FGFR4
There is no available data on the inhibitory activity (IC50) of this compound against FGFR1, FGFR2, FGFR3, or FGFR4.
Modulation of FGFR Signaling Pathways
As there is no evidence of direct FGFR inhibition, there is consequently no information on how this compound might modulate FGFR signaling pathways.
Impact on Cancer Cell Proliferation, Apoptosis, Migration, and Invasion
The effects of this compound on cancer cell proliferation, apoptosis, migration, and invasion have not been reported in the context of FGFR inhibition.
Addressing FGFR Gatekeeper Mutations and Acquired Resistance
There is no literature available on the role of this compound in overcoming or being affected by FGFR gatekeeper mutations or other mechanisms of acquired resistance.
V600E-BRAF Kinase Inhibition
No studies were found that investigate the potential of this compound to inhibit the V600E-mutated BRAF kinase.
Antimicrobial and Antitubercular Activities
The pyrrolo[3,2-b]pyridine scaffold has been utilized as a basis for the development of novel agents with antitubercular and antibacterial properties. tandfonline.comresearchgate.nettandfonline.com A series of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to a 2-methoxypyridine (B126380) moiety were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. tandfonline.comresearchgate.net
Several compounds from this series demonstrated significant antitubercular activity. tandfonline.com Notably, derivatives containing a 4-fluorophenyl (8m ), 4-chlorophenyl (8n ), and 4-methoxyphenyl (B3050149) (8i ) group showed potent anti-TB activity, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. tandfonline.comresearchgate.net This level of potency is comparable to the reference drug, Pyrazinamide, which also has a MIC of 3.12 µg/mL. tandfonline.com
| Compound ID | Substituent Group | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8m | 4-fluorophenyl | 3.12 | tandfonline.comresearchgate.net |
| 8n | 4-chlorophenyl | 3.12 | tandfonline.comresearchgate.net |
| 8i | 4-methoxyphenyl | 3.12 | tandfonline.comresearchgate.net |
| Pyrazinamide (Reference) | - | 3.12 | tandfonline.com |
Certain derivatives of the pyrrolo[3,2-b]pyridine scaffold have been specifically evaluated for their antibacterial effects against common pathogenic strains. tandfonline.comnih.gov Within the pyrrolo[3,2-b]pyridine-3-carboxamide series, the compounds substituted with 4-chlorophenyl (8n ) and 4-fluorophenyl (8m ) demonstrated significant antibacterial activity against both Escherichia coli and Staphylococcus aureus. tandfonline.comresearchgate.net
In a separate study, a different series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents through a high-throughput screening program. nih.govproquest.com The most active molecule from this series showed a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against E. coli. nih.govproquest.comresearchgate.net
| Compound Series | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| Pyrrolo[3,2-b]pyridine-3-carboxamides (8m, 8n) | Escherichia coli | Significant Activity | tandfonline.comresearchgate.net |
| Pyrrolo[3,2-b]pyridine-3-carboxamides (8m, 8n) | Staphylococcus aureus | Significant Activity | tandfonline.comresearchgate.net |
| 5-oxo-4H-pyrrolo[3,2-b]pyridines | Escherichia coli | 3.35 µg/mL (most active molecule) | nih.govproquest.comresearchgate.net |
Antitubercular Activity
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated for their potential against Mycobacterium tuberculosis. One study focused on the synthesis of a series of 1-substituted-2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives. These compounds were evaluated for their in vitro antitubercular activity against the H37Rv strain. The research identified that the introduction of a bromine atom at the C-6 position of the pyrrolopyridine ring, a feature of the parent compound of interest, could be a viable strategy for developing new antitubercular agents.
Antifungal Activity (e.g., Pyricularia oryzae)
Research has demonstrated the potential of 1H-pyrrolo[3,2-b]pyridine derivatives as antifungal agents, particularly against the rice blast fungus, Pyricularia oryzae. A study involving the synthesis of novel 1-substituted-2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid derivatives showed that some of these compounds exhibited significant in vivo antifungal activity. Specifically, compounds bearing a methyl or methoxy (B1213986) group at the C-6 position of the pyrrolopyridine ring displayed notable efficacy. This suggests that modifications of the this compound structure could yield potent antifungal agents for agricultural applications.
Anti-inflammatory Activities
The anti-inflammatory potential of compounds related to this compound has been a subject of scientific inquiry. Studies on a series of 1,2-disubstituted-1H-pyrrolo[3,2-b]pyridines have revealed significant anti-inflammatory properties. In carrageenan-induced paw edema tests in rats, several derivatives demonstrated a reduction in inflammation. The anti-inflammatory effect is thought to be mediated, at least in part, by the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Neurological and CNS Effects
The neurological and central nervous system (CNS) effects of 1H-pyrrolo[3,2-b]pyridine derivatives have been explored, with notable findings in the areas of anticonvulsant properties and NMDA antagonism.
Anticonvulsant Properties
A series of 1,2-disubstituted-1H-pyrrolo[3,2-b]pyridines has been synthesized and evaluated for their anticonvulsant activities. In studies utilizing the maximal electroshock (MES) induced convulsion model in rats, several of these compounds exhibited significant protection against seizures. The structural features of these derivatives play a crucial role in their anticonvulsant efficacy.
NMDA Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a key target in the central nervous system, and its antagonists have therapeutic potential in a range of neurological disorders. Research into 1,2-disubstituted-1H-pyrrolo[3,2-b]pyridines has indicated that some of these compounds may exert their neurological effects through NMDA antagonism. This mechanism is often associated with anticonvulsant and neuroprotective properties.
Other Reported Biological Activities
Beyond the specific activities detailed above, derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated for a wide array of other potential therapeutic applications. These include:
Anti-MDR (Multidrug Resistance): Certain derivatives have been explored for their ability to overcome multidrug resistance in cancer cells, a significant challenge in oncology.
Antihypertensive: The potential for these compounds to lower blood pressure has been a subject of preliminary research.
Antipyretic: Investigations have been conducted into the fever-reducing properties of some 1H-pyrrolo[3,2-b]pyridine derivatives.
Analgesic: The pain-relieving effects of these compounds have been evaluated in various preclinical models.
Antidiabetic: There is emerging interest in the potential for this class of compounds to influence glucose metabolism and offer therapeutic benefits in diabetes.
Sedative: The sedative effects of certain 1H-pyrrolo[3,2-b]pyridine derivatives have also been noted in pharmacological studies.
These diverse biological activities highlight the rich pharmacological potential of the this compound scaffold and its analogues, marking it as a promising area for further drug discovery and development.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Biological Activity
The biological activity of the 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine core can be significantly modulated by the introduction, removal, or modification of various functional groups at different positions. These substitutions affect the compound's electronic properties, steric profile, and ability to interact with biological targets.
Influence of Halogenation (e.g., Bromine at Position 6) on Reactivity and Bioactivity
Halogenation, particularly at the 6-position of the pyrrolo[3,2-b]pyridine ring, plays a pivotal role in modulating both the chemical reactivity and biological activity of the scaffold. The presence of a bromine atom at this position introduces a unique combination of electronic and steric effects.
From a reactivity standpoint, the bromine atom serves as a versatile handle for further chemical modifications. It readily participates in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of a diverse array of aryl, heteroaryl, and alkyl groups. nih.gov This synthetic accessibility is crucial for exploring a wide chemical space and optimizing biological activity.
In terms of bioactivity, the electron-withdrawing nature of the bromine atom can influence the pKa of the pyrrole (B145914) nitrogen, thereby affecting its ability to form hydrogen bonds with target proteins. juit.ac.in Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The position of the halogen is critical; for instance, in a series of pyridine (B92270) derivatives, halogen atoms were found to exhibit lower antiproliferative activity compared to other substituents like hydroxyl or methoxy (B1213986) groups, highlighting the nuanced role of halogens in determining biological outcomes. nih.gov
Role of Methyl Group at Position 2
The methyl group at the 2-position of the 6-bromo-1H-pyrrolo[3,2-b]pyridine scaffold is not merely a passive substituent; it actively contributes to the molecule's biological profile. Studies on related pyrrolopyridine derivatives have demonstrated that the presence and nature of substituents at this position can significantly impact potency and selectivity.
Effects of Introducing Carboxamide, Carboxylic Acid, or Aldehyde Groups
The introduction of functional groups capable of forming key interactions with biological targets is a cornerstone of rational drug design. For the this compound scaffold, the addition of carboxamide, carboxylic acid, or aldehyde moieties has been explored to enhance biological activity.
Carboxamide Group: The carboxamide group is a particularly effective functional group for establishing hydrogen bonding interactions with protein backbones and side chains. In a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as phosphodiesterase 4B (PDE4B) inhibitors, the carboxamide moiety was crucial for activity. nih.gov The nature of the substituents on the amide nitrogen was found to be critical for both potency and selectivity. nih.gov A recent review on 7-azaindole (B17877) derivatives as anticancer agents highlighted that the alkyl and aryl carboxamide groups are among the most successful types of substitutions for enhancing activity. nih.gov
Carboxylic Acid Group: The carboxylic acid group, being ionizable at physiological pH, can form strong ionic interactions and hydrogen bonds with positively charged residues like arginine and lysine (B10760008) in a protein's active site. The synthesis of pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives has been reported, indicating the interest in exploring this functional group for potential therapeutic applications. bicbiotech.com
The following table summarizes the potential impact of these functional groups:
| Functional Group | Potential Interactions | Impact on Properties |
| Carboxamide | Hydrogen bond donor and acceptor | Enhances binding affinity and selectivity |
| Carboxylic Acid | Ionic interactions, hydrogen bonding | Improves solubility, strong target binding |
| Aldehyde | Hydrogen bonding, potential for covalent bonding | Can act as a pharmacophore or synthetic handle |
Modifications on the Pyrrole and Pyridine Rings
Pyrrole Ring Modifications: The pyrrole nitrogen is a key interaction point, often acting as a hydrogen bond donor. N-alkylation or N-arylation can abolish this hydrogen-bonding capability, which can be either detrimental or beneficial depending on the specific target. For example, N-methylation of a related pyrrolo[3,2-b]pyridine was found to render the compound inactive as a PDE4B inhibitor. nih.gov Conversely, substitutions at other positions on the pyrrole ring can introduce new interaction points or modulate the electronic nature of the ring system.
Importance of Linkers and Peripheral Moieties
In many drug discovery programs, the core scaffold, such as this compound, serves as a platform to which various linkers and peripheral moieties are attached. These appended groups are crucial for extending into and interacting with different sub-pockets of a target protein, thereby enhancing potency and selectivity.
The length, rigidity, and chemical nature of a linker can significantly influence the biological activity of a compound. Flexible alkyl chains can allow a peripheral moiety to adopt an optimal binding conformation, while more rigid linkers can pre-organize the molecule for binding, potentially reducing the entropic penalty.
Peripheral moieties, which can range from simple functional groups to complex ring systems, are often responsible for the majority of the binding interactions. In the context of pyrrolopyrimidine derivatives, the nature of these peripheral groups has been shown to dictate selectivity for different cellular transporters. nih.gov The diversification of these units is a key strategy for tailoring the optoelectronic and biological properties of related heterocyclic systems. rsc.org
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. A molecule must adopt a specific conformation to fit into the binding site of its biological target and engage in the necessary interactions. Conformational analysis of this compound derivatives is therefore a critical aspect of understanding their SAR.
Electronic Effects on Biological Potency and Selectivity
The biological activity of this compound is significantly influenced by the electronic properties of its substituents: the bromine atom at the 6-position and the methyl group at the 2-position. These modifications to the core 1H-pyrrolo[3,2-b]pyridine scaffold introduce specific electronic effects that can modulate the molecule's interaction with biological targets, thereby affecting its potency and selectivity.
The bromine atom at the 6-position is an electron-withdrawing group due to its high electronegativity (inductive effect), while it can also act as a weak electron-donating group through resonance (mesomeric effect). In aromatic systems, the inductive effect typically dominates, leading to a net withdrawal of electron density from the pyridine ring. This can influence the pKa of the molecule, affecting its ionization state at physiological pH and its ability to form hydrogen bonds or engage in other electrostatic interactions with a target protein. For related pyrrolopyridine analogs, it has been observed that electron-withdrawing substitutions can be more potent than electron-donating ones, suggesting that the electronic character of the 6-bromo substituent is a critical determinant of biological activity.
Pharmacokinetic and Pharmacodynamic Considerations
Beyond direct interaction with a biological target, the pharmacokinetic and pharmacodynamic profiles of a compound are critical for its development as a drug. These properties, which include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), drug-likeness, and drug score, are heavily influenced by the molecule's physicochemical characteristics.
Absorption: The predicted lipophilicity (XlogP of 2.2) suggests that the compound has a moderate degree of lipophilicity. uni.lu This is generally favorable for passive diffusion across biological membranes, including the intestinal wall, indicating a likelihood of good oral absorption.
Distribution: The compound's moderate lipophilicity and molecular weight also suggest it may distribute into tissues. The potential to cross the blood-brain barrier would depend on a more detailed analysis of its properties, including polar surface area and hydrogen bonding capacity.
Metabolism: The pyrrolopyridine core, as well as the methyl and bromo substituents, are potential sites for metabolism by cytochrome P450 enzymes. The methyl group could undergo oxidation, while the aromatic rings could be hydroxylated. The bromine atom might also influence metabolic pathways.
Excretion: The metabolites, being more polar than the parent compound, are likely to be excreted renally.
Toxicity: In silico toxicity predictions are based on structural alerts, which are molecular fragments known to be associated with toxicity. A comprehensive analysis would be required to identify any potential liabilities.
A summary of predicted physicochemical properties relevant to ADMET is provided in the table below.
| Property | Predicted Value | Implication |
| Molecular Weight | 211.06 g/mol | Favorable for absorption |
| XlogP | 2.2 | Moderate lipophilicity, likely good absorption |
| Hydrogen Bond Donors | 1 | Good for target interaction |
| Hydrogen Bond Acceptors | 2 | Good for target interaction |
Note: These values are based on computational predictions for the closely related isomer, 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, as specific data for the title compound is limited. nih.gov
"Drug-likeness" is a qualitative concept used to assess whether a compound has properties consistent with known drugs. One of the most common sets of guidelines is Lipinski's Rule of Five. A drug score is a more quantitative measure that combines various properties into a single value to estimate the compound's potential as a drug candidate.
Based on its physicochemical properties, this compound generally adheres to Lipinski's Rule of Five:
Molecular Weight: 211.06 g/mol (< 500)
LogP: Predicted XlogP is 2.2 (< 5) uni.lu
Hydrogen Bond Donors: 1 (< 5)
Hydrogen Bond Acceptors: 2 (< 10)
The compound's adherence to these rules suggests it possesses a favorable profile for oral bioavailability.
Future Directions and Therapeutic Potential
Rational Design of Next-Generation Pyrrolo[3,2-b]pyridine Derivatives
The foundation for creating more effective and specific therapeutic agents lies in the rational design of new molecules. For the 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, this involves a deep understanding of its structure-activity relationships (SAR). By systematically modifying the core structure and observing the effects on biological activity, researchers can identify key pharmacophoric features. For instance, in related pyrrolo[3,2-c]pyridine series, the introduction of specific electron-donating or electron-withdrawing groups on aryl substituents has been shown to significantly influence their antiproliferative activities. nih.gov Computational modeling and molecular docking studies are invaluable tools in this process, allowing for the in-silico prediction of how newly designed derivatives will interact with biological targets. mdpi.com This structure-based drug design approach can guide the synthesis of next-generation compounds with enhanced potency and selectivity.
Development of Novel Therapeutic Agents Targeting Specific Disease Pathways
The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net Derivatives of the closely related pyrrolo[3,2-b]pyridine have shown promise as antiproliferative agents, particularly against melanoma. acs.org The this compound core provides a strategic starting point for developing novel therapeutic agents. The bromine atom at the 6-position is particularly amenable to various cross-coupling reactions, enabling the introduction of a diverse array of functional groups to probe interactions with specific disease-related proteins, such as kinases. nih.gov The development of targeted therapies that act on specific molecular pathways is a cornerstone of modern medicine, and this compound offers a promising platform for the discovery of such agents.
Exploration of Photochemical Transformations
The field of photochemistry offers unique synthetic routes to complex molecules that are often inaccessible through traditional thermal reactions. researchgate.net Indoles and related heterocycles have been shown to undergo a variety of visible light-mediated functionalizations. nih.gov The photochemical properties of the this compound scaffold remain largely unexplored. Future research could investigate its behavior under UV or visible light irradiation, potentially leading to novel intramolecular cyclizations or intermolecular reactions. thieme-connect.commdpi.com Such photochemical transformations could provide efficient and environmentally friendly methods for the synthesis of complex polycyclic structures derived from the pyrrolo[3,2-b]pyridine core.
Investigation of Enantioselective Functionalization
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), with often only one enantiomer exhibiting the desired therapeutic effect. Therefore, the development of methods for the enantioselective synthesis and functionalization of the this compound scaffold is of paramount importance. Asymmetric synthesis of related 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives has been achieved using chiral phase-transfer catalysts. thieme-connect.com Furthermore, strategies such as asymmetric Friedel-Crafts alkylation and intramolecular aza-Michael additions, which have been successfully applied to indoles and indolines, could be adapted to introduce chirality into the pyrrolo[3,2-b]pyridine system. mdpi.comnih.gov The use of bifunctional organocatalysts and chiral metal complexes are promising avenues for achieving high levels of stereocontrol in the functionalization of this heterocyclic core. researchgate.net
Potential in Combination Therapies
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies that target multiple signaling pathways simultaneously. The simultaneous inhibition of multiple kinases has been proposed to produce synergistic effects and overcome drug resistance. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as dual inhibitors of key cellular kinases. While direct studies on this compound in combination therapies are yet to be conducted, its potential as a scaffold for multi-targeted kinase inhibitors warrants investigation. By designing derivatives that can modulate the activity of several disease-relevant proteins, this compound could become a valuable component of future combination treatment regimens.
Emerging Applications Beyond Medicinal Chemistry (e.g., Dyes, Pigments, Materials Science, Fluorescent Probes)
The unique photophysical properties of fused pyrrole-pyridine systems have opened up applications beyond the biomedical field. For example, derivatives of tetraarylpyrrolo[3,2-b]pyrrole and pyrrolo[3,4-c]pyridine have been developed as fluorescent dyes and pigments. nih.govjuniperpublishers.comnih.gov These compounds can exhibit strong fluorescence and solvatochromism, making them suitable for use as molecular sensors and probes. rsc.org The pyrrolo[3,2-b]pyrrole (B15495793) core has also been incorporated into materials for optoelectronics. rsc.org The this compound scaffold, with its potential for extensive functionalization, could be explored for the development of novel materials with tailored optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensing.
Challenges and Opportunities in Pyrrolo[3,2-b]pyridine Research
Despite its promise, research into this compound and its derivatives is not without its challenges. Synthetic routes to functionalized pyrrolopyridines can be complex, and steps such as the removal of protecting groups can sometimes lead to side reactions and the formation of unexpected products. The direct and selective C-H functionalization of the pyridine (B92270) ring can also be challenging due to its electron-deficient nature.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, and how are they optimized for yield and purity?
- Methodology : The synthesis typically involves bromination of a pyrrolo[3,2-b]pyridine precursor. For example, brominating 2-methyl-1H-pyrrolo[3,2-b]pyridine using N-bromosuccinimide (NBS) in a polar solvent like DMF under controlled temperature (0–25°C) achieves regioselective bromination at the 6-position . Optimization includes monitoring reaction progress via TLC or HPLC and using stoichiometric excess (1.1–1.3 equivalents) of NBS to maximize yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How is this compound characterized structurally and analytically?
- Methodology :
- Spectroscopy : -NMR (400 MHz, DMSO-d6) confirms substitution patterns (e.g., δ 8.1 ppm for H-5, δ 2.5 ppm for methyl group). -NMR and HRMS validate molecular weight (211.06 g/mol) and bromine isotopic signature .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, while GC-MS detects volatile impurities .
- X-ray crystallography (if single crystals are obtained) resolves absolute configuration .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of pyrrolo[3,2-b]pyridine derivatives be addressed?
- Methodology : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals. For example, the 6-position is favored due to lower activation energy for electrophilic attack . Experimental validation involves comparing reaction outcomes under varying conditions (e.g., solvent polarity, temperature). If competing bromination at the 4-position occurs, steric hindrance from the 2-methyl group can be leveraged to suppress undesired pathways .
Q. How should researchers resolve contradictory data in reaction outcomes (e.g., variable yields in coupling reactions)?
- Methodology : Systematic screening of reaction parameters (catalyst loading, solvent, temperature) using design-of-experiment (DoE) approaches identifies critical variables. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) in THF/water (3:1) at 80°C often yield >80% cross-coupled products. Conflicting results may arise from trace moisture or oxygen; thus, rigorous inert atmosphere protocols (Ar/N glovebox) and degassed solvents are essential . Confirmation via -NMR and LC-MS ensures reproducibility.
Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Functionalization : Introduce substituents (e.g., amines, carboxylates) via nucleophilic substitution (e.g., SNAr) or cross-coupling (e.g., Heck, Sonogashira) to modify electronic properties .
- Biological assays : Test derivatives against target enzymes (e.g., FGFRs) using kinase inhibition assays (IC determination) .
- Computational docking : Molecular docking (AutoDock Vina) predicts binding modes to prioritize synthetic targets .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodology : Reaction path sampling via quantum mechanics/molecular mechanics (QM/MM) simulations identifies transition states and intermediates. For example, predicting feasibility of Buchwald-Hartwig amination involves calculating activation barriers for C-N bond formation. Machine learning models trained on existing reaction datasets (e.g., USPTO) recommend optimal catalysts and solvents .
Q. What experimental approaches identify biological targets for this compound in drug discovery?
- Methodology :
- Affinity chromatography : Immobilize the compound on a solid phase to pull down interacting proteins from cell lysates .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon ligand binding under thermal stress .
- Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells to pinpoint pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
